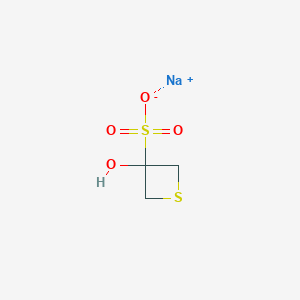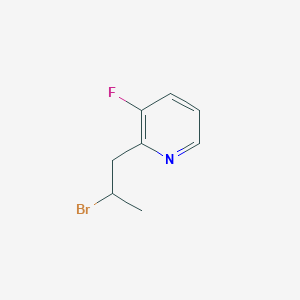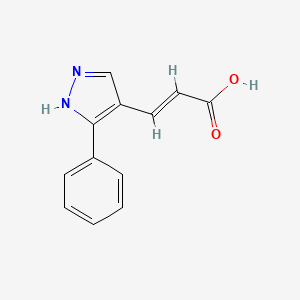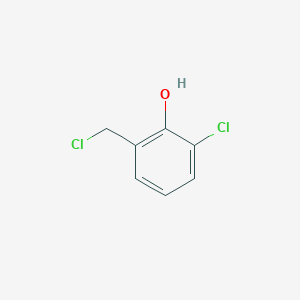
2-Chloro-6-(chloromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(chloromethyl)phenol is an organic compound with the molecular formula C7H6Cl2O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with chlorine and chloromethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-(chloromethyl)phenol can be synthesized through several methods. One common approach involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.
Another method involves the nucleophilic aromatic substitution of 2-chloro-6-nitrophenol with chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydroxide (NaOH). This reaction proceeds through the formation of a Meisenheimer complex, followed by elimination of the nitro group and substitution with the chloromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(chloromethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) to form 2-chloro-6-hydroxyphenol.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield 2-chloro-6-methylphenol
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: 2-Chloro-6-hydroxyphenol.
Oxidation: Corresponding quinones.
Reduction: 2-Chloro-6-methylphenol.
Scientific Research Applications
2-Chloro-6-(chloromethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(chloromethyl)phenol involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of covalent bonds with biomolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylphenol: Similar structure but with a methyl group instead of a chloromethyl group.
2-Chloro-4-(chloromethyl)phenol: Chloromethyl group at the 4-position instead of the 6-position.
2,6-Dichlorophenol: Both positions 2 and 6 are substituted with chlorine atoms.
Uniqueness
2-Chloro-6-(chloromethyl)phenol is unique due to the presence of both chlorine and chloromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H6Cl2O |
|---|---|
Molecular Weight |
177.02 g/mol |
IUPAC Name |
2-chloro-6-(chloromethyl)phenol |
InChI |
InChI=1S/C7H6Cl2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2 |
InChI Key |
GGEURVBCAXLWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid](/img/structure/B13609636.png)
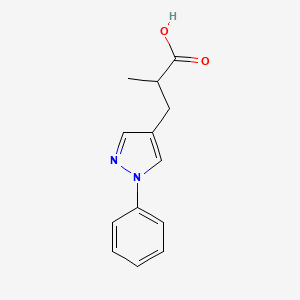

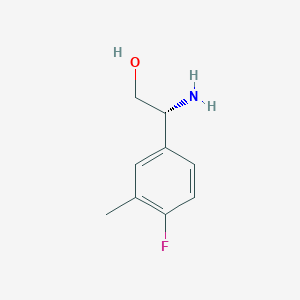

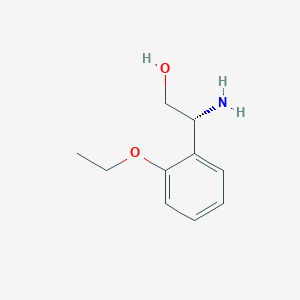
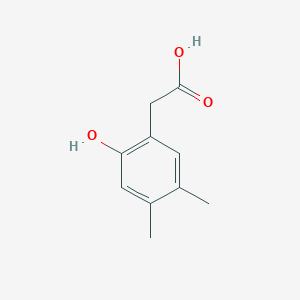
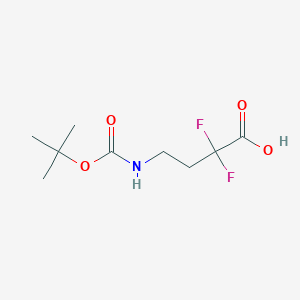
![methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13609670.png)

